(5-Hydroxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methyl 2,6-dimethoxybenzoate
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Overview
Description
Curculigoside is a phenolic glucoside extracted from the dried root and rhizome of Curculigo orchioides Gaertn. This compound is known for its neuroprotective and antioxidant properties . It has been traditionally used in various medicinal systems, including Ayurveda and Chinese medicine, for treating ailments such as impotence, jaundice, and arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Curculigoside can be synthesized through various chemical routes. One common method involves the extraction of the compound from the rhizomes of Curculigo orchioides using solvents like ethanol. The process typically includes refluxing the dried and powdered rhizomes with ethanol, followed by partitioning the extract with petroleum ether, chloroform, and ethyl acetate .
Industrial Production Methods
Industrial production of curculigoside often involves high-speed counter-current chromatography for isolation and purification. This method allows for the efficient separation of curculigoside from other phenolic compounds present in the plant extract .
Chemical Reactions Analysis
Types of Reactions
Curculigoside undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form different phenolic derivatives, which are useful in various pharmacological applications .
Common Reagents and Conditions
Common reagents used in the reactions involving curculigoside include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the phenolic glucoside structure .
Major Products Formed
The major products formed from the reactions of curculigoside include various phenolic derivatives and glucosides. These products have been studied for their enhanced pharmacological activities, such as improved antioxidant and neuroprotective effects .
Scientific Research Applications
Curculigoside has a wide range of scientific research applications:
Mechanism of Action
Curculigoside exerts its effects primarily through its antioxidant and anti-inflammatory properties. It modulates various molecular targets and pathways, including the Nrf2/NQO1 signaling pathway, which plays a crucial role in reducing oxidative stress and promoting cellular survival . Additionally, curculigoside has been shown to upregulate the expression of SIRT1 and downregulate P300, thereby enhancing the activity of antioxidant enzymes and reducing cellular senescence .
Comparison with Similar Compounds
Curculigoside is unique due to its potent neuroprotective and antioxidant properties. Similar compounds include:
Curculigine: Another phenolic glucoside isolated from Curculigo species, known for its antioxidant activities.
Orcinol Glucoside: A phenolic compound with similar antioxidant properties.
Phenolic Glycosides: Various other phenolic glycosides isolated from Curculigo species, which also exhibit antioxidant and anti-inflammatory activities.
Curculigoside stands out due to its comprehensive range of pharmacological activities and its potential for treating a variety of medical conditions.
Properties
IUPAC Name |
[5-hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2,6-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O11/c1-29-14-4-3-5-15(30-2)17(14)21(28)31-10-11-8-12(24)6-7-13(11)32-22-20(27)19(26)18(25)16(9-23)33-22/h3-8,16,18-20,22-27H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJRKHVKAXVFJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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